Melting Point as a Discriminator for Handling and Purification: 4-Chloro (27–30 °C) vs. 5-Chloro (52–53 °C) Isomers
The melting point of 1-(4-chloro-2-hydroxyphenyl)ethanone (CAS 6921-66-0) is reported as 27–30 °C, a value that is approximately 23 °C lower than that of its positional isomer, 5-chloro-2-hydroxyacetophenone (CAS 1450-74-4), which melts at 52–53 °C . This substantial difference in solid-to-liquid phase transition temperature reflects distinct intermolecular interactions and crystal lattice energies resulting from the alternative chlorine substitution pattern on the aromatic ring .
| Evidence Dimension | Melting point (phase transition temperature) |
|---|---|
| Target Compound Data | 27–30 °C |
| Comparator Or Baseline | 5-Chloro-2-hydroxyacetophenone (CAS 1450-74-4): 52–53 °C |
| Quantified Difference | ΔT ≈ 23 °C (target compound melts at ~22–25 °C lower temperature) |
| Conditions | Standard atmospheric pressure; crystalline solid form; commercial analytical data |
Why This Matters
The lower melting point of the 4-chloro isomer necessitates different storage conditions (ambient temperature vs. refrigerated) and influences recrystallization solvent selection, while its near-room-temperature solid-to-liquid transition may facilitate melt-phase reactions unavailable to the higher-melting 5-chloro analog.
